2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde
Overview
Description
2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H3F4NO. It is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route starts with the conversion of 4-bromo-6-fluoronicotinic acid to nicotinamide
Industrial Production Methods
In industrial settings, the production of 2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the fluorine and trifluoromethyl groups, which can affect the reactivity and stability of the compound .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation while maintaining the integrity of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzaldehyde
- 2-Fluoro-3-(trifluoromethyl)pyridine
- 2-Fluoro-3-(trifluoromethyl)benzonitrile
Uniqueness
Compared to similar compounds, 2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde is unique due to its specific structural arrangement, which includes both fluorine and trifluoromethyl groups attached to an isonicotinaldehyde backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)pyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-6-5(7(9,10)11)4(3-13)1-2-12-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIZYXGXHHCOOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213252 | |
Record name | 2-Fluoro-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227574-79-9 | |
Record name | 2-Fluoro-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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